molecular formula C22H23F3N4O5S B14927235 Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 832746-66-4

Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14927235
CAS No.: 832746-66-4
M. Wt: 512.5 g/mol
InChI Key: ARQTYWHAJNGHSB-UHFFFAOYSA-N
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Description

The compound Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex tetrahydropyrimidine derivative. Its core framework follows the Biginelli reaction template, characterized by a dihydropyrimidinone (DHPM) ring substituted with diverse functional groups. Key structural features include:

  • A trifluoromethylpyrimidinylsulfanylmethyl substituent at position 6, introducing lipophilicity and electron-withdrawing effects.
  • An ethyl ester at position 5, common in DHPM derivatives for modulating solubility and bioavailability.

While direct pharmacological data for this compound are unavailable, insights can be inferred from structurally related analogs in the literature.

Properties

CAS No.

832746-66-4

Molecular Formula

C22H23F3N4O5S

Molecular Weight

512.5 g/mol

IUPAC Name

ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-[[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H23F3N4O5S/c1-4-34-19(30)17-14(11-35-21-26-8-7-16(28-21)22(23,24)25)27-20(31)29-18(17)12-5-6-15(33-3)13(9-12)10-32-2/h5-9,18H,4,10-11H2,1-3H3,(H2,27,29,31)

InChI Key

ARQTYWHAJNGHSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CSC3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of reagents such as boronic esters and protective groups to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could result in the formation of alcohols or amines .

Scientific Research Applications

Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its hybrid substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name/Structure Substituents Key Features Reference
Target Compound 4-Methoxy-3-(methoxymethyl)phenyl; 6-({[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl) Combines methoxy, methoxymethyl, and trifluoromethylpyrimidinyl groups for enhanced lipophilicity and potential enzyme binding. -
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5c) 4-Fluorophenyl Simplistic fluorophenyl substitution; lower steric hindrance. Melting point: 182–184°C .
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(Trifluoromethyl)phenyl Shares trifluoromethylphenyl group; exhibits 73.6% thymidine phosphorylase inhibition at 100 µM .
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethylfuran Heterocyclic furan substituent; weak antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay) .
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl; thioxo group Thioxo substitution enhances metabolic stability; pharmacological studies suggest antimicrobial potential .
Key Observations:
  • Trifluoromethyl Groups : The trifluoromethyl moiety in the target compound and analogs enhances lipophilicity and metabolic stability, critical for drug penetration .
  • Sulfanylmethyl vs. Thioxo : The target’s sulfanylmethyl group may offer improved nucleophilic reactivity compared to thioxo derivatives (e.g., ), influencing enzyme inhibition profiles .
  • Methoxymethyl Substitution : The methoxymethyl group in the target and compounds could increase solubility compared to purely hydrophobic substituents (e.g., trifluoromethylphenyl) .
Key Observations:
  • The target compound’s synthesis likely involves complex steps for introducing bulky substituents, contrasting with solvent-less methods for simpler analogs .
  • Catalysts like CuCl₂ () or LiHMDS () may facilitate selective substitutions in multi-step syntheses .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Physical Data
Compound Melting Point (°C) Solubility Pharmacological Activity Reference
Target Compound Hypothetical: 200–220 (estimated) Moderate in DMSO Potential enzyme inhibition (e.g., thymidine phosphorylase) based on trifluoromethylpyrimidine moiety . -
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo (5b) 210–213 DMSO-soluble Not reported; structural similarity suggests antimicrobial activity .
Methyl 4-(4-(trifluoromethyl)phenyl) () - - 73.6% enzyme inhibition at 100 µM .
Ethyl 4-(furan-2-yl) derivatives () - DMSO-soluble Weak H₂O₂ scavenging (IC₅₀ > 2 mg/mL) .
Key Observations:
  • The trifluoromethylpyrimidinyl group in the target compound may enhance enzyme inhibition compared to phenyl or furan analogs .
  • Methoxymethyl groups could improve solubility relative to purely aromatic substituents, though steric bulk may reduce bioavailability.

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